![molecular formula C18H15NO4 B14181842 6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- CAS No. 878006-28-1](/img/structure/B14181842.png)
6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the fusion of benzopyran and quinoline moieties, which are known for their significant pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction is often facilitated by the use of ultrasound, which promotes the formation of the desired product without the need for a catalyst . The reaction conditions generally include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and benzopyran derivatives, which can have enhanced pharmacological properties.
科学的研究の応用
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent, particularly against colon cancer cells
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . By inhibiting these proteins, the compound can induce apoptosis in cancer cells, leading to their death. The molecular targets include various enzymes and receptors that are critical for cell survival and proliferation.
類似化合物との比較
Similar Compounds
- 6H-1-benzopyrano[4,3-b]quinolin-6-one
- 6H-chromeno[4,3-b]quinoline
- 1-benzopyrano[3,4-f]quinoline
Uniqueness
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is unique due to the presence of methoxy groups at positions 3 and 9, which enhance its chemical stability and biological activity. Compared to similar compounds, it has shown greater selectivity and potency in inhibiting cancer cell growth .
特性
CAS番号 |
878006-28-1 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
3,9-dimethoxy-6,12-dihydrochromeno[4,3-b]quinolin-7-one |
InChI |
InChI=1S/C18H15NO4/c1-21-10-4-6-15-13(7-10)18(20)14-9-23-16-8-11(22-2)3-5-12(16)17(14)19-15/h3-8H,9H2,1-2H3,(H,19,20) |
InChIキー |
DDZDVMGJAZGNDE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)COC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


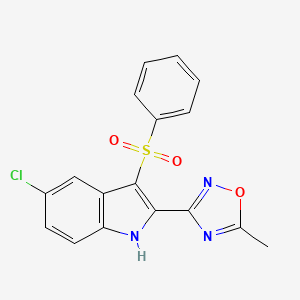
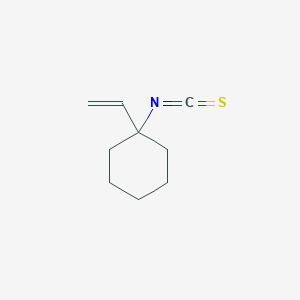
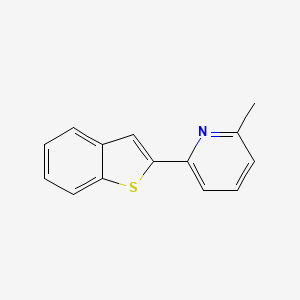
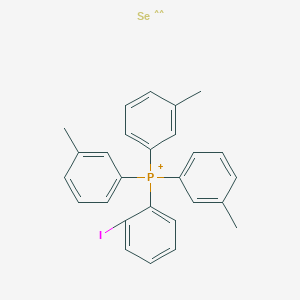
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)
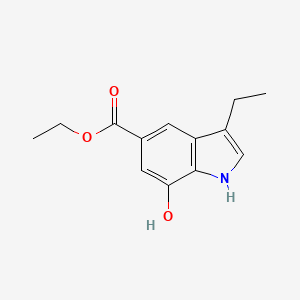
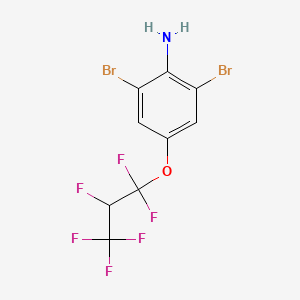
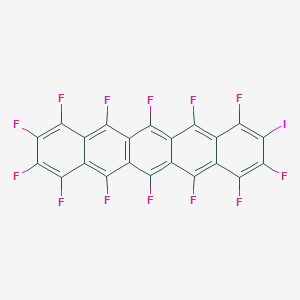
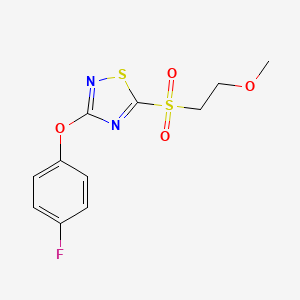

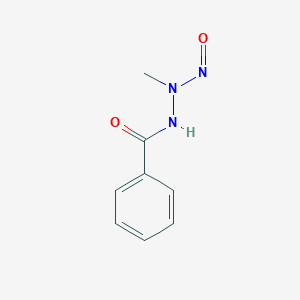
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
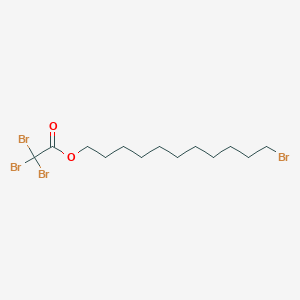
![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
